3-Chloropropyl phenyl sulfide
Overview
Description
3-Chloropropyl phenyl sulfide is an organic compound with the molecular formula C9H11ClS. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
3-Chloropropyl phenyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of benzenethiol with 1-bromo-3-chloropropane in the presence of triethylamine and tetrahydrofuran at room temperature for 12 hours. The resulting mixture is then purified to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
3-Chloropropyl phenyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction Reactions: It can also undergo reduction reactions to form different sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloropropyl phenyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloropropyl phenyl sulfide involves its ability to undergo various chemical reactions due to the presence of the reactive chlorine and sulfur atoms. These atoms can interact with different molecular targets and pathways, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloropropyl phenyl sulfide can be compared with other similar compounds, such as:
- 3-Chloropropyl dodecyl sulfide
- 4-Chlorophenyl 3-chloropropyl sulfide
- 4-Bromophenyl 3-chloropropyl sulfide
- 3-Chloropropyl p-tolyl sulfone
- 3-Chloropropyl p-toluenesulfonate
- 3-Chloropropyl m-tolyl sulfide
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-chloropropylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRLITLVSMPPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296687 | |
Record name | 3-Chloropropyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4911-65-3 | |
Record name | 4911-65-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropropyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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